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Introduction: The Imperative for Bio-inert Surfaces
in Modern Biomaterials
The interface between a synthetic material and a biological environment is a dynamic

battleground where the fate of a medical device, implant, or diagnostic tool is decided within

moments of contact. Unmodified biomaterial surfaces are often susceptible to nonspecific

protein adsorption, a rapid and complex process that dictates subsequent cellular responses,

including platelet adhesion, bacterial colonization, and the foreign body response.[1] This bio-

fouling cascade can lead to device failure, thrombosis, and infection, representing significant

challenges in patient care and drug development.[2][3]

To mitigate these adverse events, surface modification strategies are employed to render

biomaterials "invisible" to the biological milieu.[3] Among the most successful approaches is the

covalent grafting of poly(ethylene glycol) (PEG) or its shorter-chain oligomers, oligo(ethylene

glycol) (OEG).[4][5] The unique properties of OEG chains—their hydrophilicity, flexibility, and

ability to form a tightly bound hydration layer—create a sterically hindered and entropically

unfavorable environment for protein adhesion.[6][7] This results in surfaces that are remarkably

resistant to nonspecific protein adsorption and subsequent cell attachment, a property often

referred to as "non-fouling" or "bio-inert."[8][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1582778?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3368185/
https://ss.bjmu.edu.cn/Sites/Uploaded/File/2019/08/136370128611304055396068484.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10331796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10331796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591106/
https://pubmed.ncbi.nlm.nih.gov/35650885/
https://pubs.acs.org/doi/10.1021/acsmacrolett.7b00448
https://www.mdpi.com/1996-1944/15/21/7487
https://www.ascenion.de/technologieangebote/anti-fouling-and-cell-adhesion-resistant-surface-coating-for-medical-implants
https://www.mdpi.com/2673-8023/1/1/12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide focuses on the application of 3,6,9,12,15-Pentaoxapentacosan-1-ol and its

functionalized derivatives for creating such bio-inert surfaces. While the parent alcohol requires

functionalization to covalently attach to a substrate, its core OEG and alkyl chain structure is

representative of a class of molecules proven to be highly effective in surface modification. We

will detail the principles, protocols, and characterization techniques for modifying common

biomaterial substrates like gold and silicon-based materials.

The Molecule: 3,6,9,12,15-Pentaoxapentacosan-1-ol
and its Functional Derivatives
3,6,9,12,15-Pentaoxapentacosan-1-ol is an amphiphilic molecule featuring a hydrophilic

headgroup composed of five ethylene glycol units and a hydrophobic tail of thirteen methylene

units, terminating in a hydroxyl group.

Caption: Structure of 3,6,9,12,15-Pentaoxapentacosan-1-ol.

To be useful for creating stable, covalently bound surface modifications, the terminal hydroxyl

group must be converted into a reactive headgroup that can form a bond with the desired

substrate. The two most common strategies involve creating:

A Thiol Derivative (for Gold and other Noble Metal Surfaces): The hydroxyl group can be

converted to a thiol (-SH) group. Thiols have a strong affinity for gold surfaces and

spontaneously form highly ordered, self-assembled monolayers (SAMs).[10][11][12]

A Silane Derivative (for Surfaces with Oxide Layers): The molecule can be functionalized

with a trialkoxysilane group (e.g., -Si(OCH₃)₃ or -Si(OCH₂CH₃)₃). These silane groups readily

react with hydroxyl groups present on surfaces like glass, silicon wafers, and many metal

oxides to form stable covalent siloxane bonds (-Si-O-Substrate).[13][14][15]

The protocols detailed below will assume the use of these functionalized derivatives.

Part 1: Modification of Gold Surfaces via Thiol-
Derivative SAMs
Gold surfaces are frequently used in biosensors (e.g., Surface Plasmon Resonance),

microarrays, and as model substrates for surface chemistry studies.[16][17] The formation of
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an OEG-terminated alkanethiol SAM on gold is a robust and well-established method to create

a highly protein-resistant surface.[18][19]

Core Principle: Self-Assembled Monolayers (SAMs)
The process relies on the strong, specific interaction between sulfur and gold, which drives the

spontaneous organization of the thiol-derivatized molecules from solution onto the gold

substrate.[20][21] The alkyl chains pack together due to van der Waals forces, creating a

dense, ordered monolayer with the hydrophilic OEG groups oriented towards the solution.

Gold Substrate

Au Au Au Au Au Au Au Au Au Au Au

Chemisorption

Thiol-OEG in
Ethanol

Ordered Monolayer
(OEG groups exposed)

Click to download full resolution via product page

Caption: Formation of a Self-Assembled Monolayer on a gold substrate.

Experimental Protocol: SAM Formation on Gold
Materials:

Gold-coated substrates (e.g., glass slides, silicon wafers).

Thiol-derivatized 3,6,9,12,15-Pentaoxapentacosane.

Absolute Ethanol (ACS grade or better).
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Deionized (DI) water (18.2 MΩ·cm).

Nitrogen gas source.

Procedure:

Substrate Cleaning (Critical Step):

Thoroughly rinse the gold substrate with ethanol, followed by DI water.

Dry the substrate under a gentle stream of nitrogen.

Treat the substrate with UV-Ozone for 15-20 minutes to remove organic contaminants.[12]

This creates a clean, high-energy surface ready for SAM formation.

Causality Note: An atomically clean surface is paramount for the formation of a well-

ordered, defect-free monolayer. Any organic residue will lead to inconsistencies in the final

coating.

Solution Preparation:

Prepare a 1-2 mM solution of the thiol-derivatized OEG molecule in absolute ethanol.

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

SAM Formation:

Immediately after cleaning, immerse the gold substrate into the thiol solution.

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed

container to prevent solvent evaporation and contamination.

Causality Note: While initial adsorption is rapid, a longer incubation time allows for

molecular rearrangement on the surface, leading to a more ordered and densely packed

monolayer, which is crucial for optimal protein resistance.[9]

Rinsing and Drying:
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Carefully remove the substrate from the thiol solution.

Rinse thoroughly with fresh absolute ethanol to remove any non-covalently bound

(physisorbed) molecules.

Dry the modified substrate under a gentle stream of nitrogen.

Store the modified substrate in a clean, dry environment until use.

Part 2: Modification of Oxide Surfaces via
Silanization
Materials such as glass, quartz, and silicon, as well as metal implants like titanium that have a

native oxide layer, can be effectively modified using organosilane chemistry.[7][13] This

approach creates a robust, covalently attached layer that leverages the same protein-repelling

principles of the OEG chains.

Core Principle: Silanization
The process involves the reaction of a trialkoxysilane derivative with surface hydroxyl (-OH)

groups.[15] This reaction proceeds in two main steps: first, hydrolysis of the alkoxy groups on

the silane to form reactive silanols (-Si-OH), and second, condensation of these silanols with

the surface hydroxyls to form stable Si-O-Si bonds.[14][22]
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Caption: Workflow for silanization of a glass or silicon oxide surface.

Experimental Protocol: Silanization of Glass/Silicon
Substrates
Materials:

Glass slides or silicon wafers.

Silane-derivatized 3,6,9,12,15-Pentaoxapentacosane.

Anhydrous Toluene (or other anhydrous organic solvent).

Acetone and Isopropanol (ACS grade).
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Piranha solution (H₂SO₄:H₂O₂ 7:3 v/v) - EXTREME CAUTION.

Deionized (DI) water (18.2 MΩ·cm).

Nitrogen gas source.

Oven capable of 110°C.

Procedure:

Substrate Cleaning and Activation (Critical Step):

Sonciate the substrates sequentially in acetone, isopropanol, and DI water (15 minutes

each).

Dry under a nitrogen stream.

To maximize surface hydroxyl groups, perform an activation step. This can be done with

either:

Plasma Treatment: Oxygen or argon plasma for 5-10 minutes.

Piranha Etch (for experts, with appropriate safety precautions): Immerse substrates in

freshly prepared Piranha solution for 30 minutes. WARNING: Piranha solution is

extremely corrosive and reacts violently with organic materials. After etching, rinse

copiously with DI water.

Causality Note: This activation step is crucial as it not only cleans the surface but also

increases the density of hydroxyl groups, which are the reactive sites for silanization,

thereby ensuring a higher grafting density of the OEG molecules.[23]

Silanization Reaction:

Prepare a 1% (v/v) solution of the silane-derivatized OEG in anhydrous toluene.

Immediately after cleaning and drying, immerse the activated substrates in the silane

solution.
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Allow the reaction to proceed for 2-4 hours at room temperature under an inert

atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization

of the silane in solution.

Rinsing and Curing:

Remove the substrates and rinse thoroughly with fresh toluene to remove unreacted

silane.

Sonciate briefly (2-3 minutes) in toluene to remove any physisorbed layers.

Dry the substrates under a nitrogen stream.

Cure the substrates in an oven at 110°C for 30-60 minutes. This step drives the

condensation reaction to completion and helps form stable cross-links between adjacent

silane molecules.

Final Cleaning and Storage:

After curing, sonicate the substrates in ethanol and then DI water to ensure a clean final

surface.

Dry with nitrogen and store in a desiccator.

Validation and Characterization of Modified
Surfaces
Every protocol must be a self-validating system. The success of the surface modification

should be confirmed using appropriate analytical techniques.
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Technique Principle

Expected Outcome

for Successful OEG

Modification

References

Contact Angle

Goniometry

Measures the angle a

water droplet makes

with the surface,

indicating

wettability/hydrophilicit

y.

A significant decrease

in the water contact

angle compared to the

unmodified or

intermediate surfaces,

indicating a more

hydrophilic surface.

[18][23]

X-ray Photoelectron

Spectroscopy (XPS)

A surface-sensitive

technique that

provides elemental

composition and

chemical state

information of the top

~5-10 nm.[24]

Appearance of a

strong C-O ether peak

in the C1s high-

resolution spectrum. A

decrease in the

substrate signal (e.g.,

Au 4f or Si 2p) due to

attenuation by the

organic overlayer.[25]

[26][27][28]

[24][25][26][27][28]

Surface Plasmon

Resonance (SPR)

A label-free technique

that measures

changes in the

refractive index at a

sensor surface,

commonly used to

monitor protein

adsorption in real-

time.[29]

When a protein

solution (e.g.,

fibrinogen, lysozyme)

is flowed over the

modified surface,

there should be a

minimal change in the

SPR signal compared

to a large signal on

the unmodified control

surface, indicating

very low protein

adsorption.[30][31][32]

[29][30][31][32]

Atomic Force

Microscopy (AFM)

Provides

topographical images

The modified surface

should appear smooth

[23]
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of the surface at the

nanoscale.

and uniform. Can be

used to measure the

thickness of the

grafted layer via

scratch tests.[23]

Conclusion
The functionalization of biomaterial surfaces with oligo(ethylene glycol) derivatives, such as

those derived from 3,6,9,12,15-Pentaoxapentacosan-1-ol, is a powerful and versatile strategy

for creating non-fouling interfaces.[5] By carefully selecting the appropriate headgroup

chemistry (thiol for gold, silane for oxides) and following rigorous cleaning and reaction

protocols, researchers can produce robust and highly effective protein-resistant surfaces.[13]

[17] The validation of these surfaces through techniques like XPS and SPR is essential to

confirm the success of the modification and to quantify its anti-fouling efficacy, ultimately

leading to more reliable and biocompatible medical devices and diagnostic platforms.[26][30]

References
Title: Surface plasmon resonance for real time in situ analysis of protein adsorption to
polymer...
Title: Temperature-responsive self-assembled monolayers of oligo(ethylene glycol)
Title: Biomaterials XPS Analysis Source: Kratos Analytical URL
Title: Surface Analysis of Nanocomplexes by X-ray Photoelectron Spectroscopy (XPS)
Title: Competitive protein adsorption as observed by surface plasmon resonance Source:
PubMed URL
Title: XPS Analysis for Biomedical Source: Rocky Mountain Labs URL
Title: X-ray Photoelectron Spectroscopy (XPS)
Title: Anti-fouling and cell-adhesion resistant surface coating for medical implants Source:
ASCENION GmbH URL
Title: Application Note: 110 - Studying Protein Adsorption Properties with SPR Source:
Biosensing Instrument URL
Title: Temperature-Responsive Self-Assembled Monolayers of Oligo(ethylene glycol)
Title: Temperature-Responsive Self-Assembled Monolayers of Oligo(ethylene glycol)
Title: Antifouling Studies of Unsymmetrical Oligo(ethylene glycol)
Title: Surface biomodification of gold NPs with thiol derivatives. Chemical...
Title: Protein resistant oligo(ethylene glycol)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10701461/
https://www.benchchem.com/product/b1582778?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35650885/
http://kinampark.com/KPTopics/files/Biomaterials/2000%20Jo%20Surface%20modification%20using%20silanated%20poly(ethylene%20glycol)s.pdf
https://pubmed.ncbi.nlm.nih.gov/20831346/
https://pubs.acs.org/doi/10.1021/acsbiomaterials.7b00040
https://pubmed.ncbi.nlm.nih.gov/9061181/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Surface Plasmon Resonance for Protein-Protein Interactions Source: Affinité
Instruments URL
Title: X-Ray Photoelectron Spectroscopy (XPS)
Title: Antimicrobial and Antifouling Polymeric Agents for Surface Functionalization of Medical
Implants Source: ACS Publications URL
Title: Surface modi"cation using silanated poly(ethylene glycol)
Title: Gold nanoparticle surface engineering strategies and their applications in biomedicine
and diagnostics Source: PMC URL
Title: Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule
Fluorescence Studies Source: PubMed URL
Title: Protein Resistant Polymeric Biomaterials | ACS Macro Letters Source: ACS
Publications URL
Title: Bacteriostatic Poly Ethylene Glycol Plasma Coatings for Orthodontic Titanium Mini-
Implants Source: MDPI URL
Title: Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers
Source: MDPI URL
Title: A Versatile Star PEG Grafting Method for the Generation of Nonfouling and
Nonthrombogenic Surfaces Source: PMC URL
Title: Protein Resistant Polymeric Biomaterials Source: PubMed URL
Title: Surface modification using silanated poly(ethylene glycol)
Title: Silanization Source: Wikipedia URL
Title: What is Silanized Glass?
Title: Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose
SAMs for Biosensor Applications Source: Frontiers URL
Title: Tuning Thiol‐Based Self‐Assembled Monolayer Chemistry on a Gold Surface towards
the Synthesis of Biochemical Fuel | Request PDF Source: ResearchGate URL
Title: Surface modifications of biomaterials in different applied fields Source: PMC URL
Title: Surface Modification of Biomaterials: A Quest for Blood Compatibility Source: PMC
URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1582778?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Surface Modification of Biomaterials: A Quest for Blood Compatibility - PMC
[pmc.ncbi.nlm.nih.gov]

2. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

3. Surface modifications of biomaterials in different applied fields - PMC
[pmc.ncbi.nlm.nih.gov]

4. A Versatile Star PEG Grafting Method for the Generation of Nonfouling and
Nonthrombogenic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

5. Protein Resistant Polymeric Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. mdpi.com [mdpi.com]

8. ascenion.de [ascenion.de]

9. Antifouling Studies of Unsymmetrical Oligo(ethylene glycol) Spiroalkanedithiol Self-
Assembled Monolayers | MDPI [mdpi.com]

10. researchgate.net [researchgate.net]

11. Gold nanoparticle surface engineering strategies and their applications in biomedicine
and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

12. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified
Glucose SAMs for Biosensor Applications [frontiersin.org]

13. kinampark.com [kinampark.com]

14. Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule
Fluorescence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Silanization - Wikipedia [en.wikipedia.org]

16. pubs.acs.org [pubs.acs.org]

17. Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols
on gold by vapor deposition in vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Temperature-responsive self-assembled monolayers of oligo(ethylene glycol): control of
biomolecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Collection - Temperature-Responsive Self-Assembled Monolayers of Oligo(ethylene
glycol): Control of Biomolecular Recognition - ACS Nano - Figshare [figshare.com]

20. Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers
[mdpi.com]

21. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3368185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3368185/
https://ss.bjmu.edu.cn/Sites/Uploaded/File/2019/08/136370128611304055396068484.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10331796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10331796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591106/
https://pubmed.ncbi.nlm.nih.gov/35650885/
https://pubs.acs.org/doi/10.1021/acsmacrolett.7b00448
https://www.mdpi.com/1996-1944/15/21/7487
https://www.ascenion.de/technologieangebote/anti-fouling-and-cell-adhesion-resistant-surface-coating-for-medical-implants
https://www.mdpi.com/2673-8023/1/1/12
https://www.mdpi.com/2673-8023/1/1/12
https://www.researchgate.net/figure/Surface-biomodification-of-gold-NPs-with-thiol-derivatives-Chemical-structures-were-not_fig1_320580331
https://pmc.ncbi.nlm.nih.gov/articles/PMC6352626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6352626/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2016.00008/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2016.00008/full
http://kinampark.com/KPTopics/files/Biomaterials/2000%20Jo%20Surface%20modification%20using%20silanated%20poly(ethylene%20glycol)s.pdf
https://pubmed.ncbi.nlm.nih.gov/30346695/
https://pubmed.ncbi.nlm.nih.gov/30346695/
https://en.wikipedia.org/wiki/Silanization
https://pubs.acs.org/doi/abs/10.1021/nn800076h
https://pubmed.ncbi.nlm.nih.gov/20831346/
https://pubmed.ncbi.nlm.nih.gov/20831346/
https://pubmed.ncbi.nlm.nih.gov/19206608/
https://pubmed.ncbi.nlm.nih.gov/19206608/
https://figshare.com/collections/Temperature_Responsive_Self_Assembled_Monolayers_of_Oligo_ethylene_glycol_Control_of_Biomolecular_Recognition/2765623
https://figshare.com/collections/Temperature_Responsive_Self_Assembled_Monolayers_of_Oligo_ethylene_glycol_Control_of_Biomolecular_Recognition/2765623
https://www.mdpi.com/1422-0067/23/22/14132
https://www.mdpi.com/1422-0067/23/22/14132
https://www.researchgate.net/publication/329429984_Tuning_Thiol-Based_Self-Assembled_Monolayer_Chemistry_on_a_Gold_Surface_towards_the_Synthesis_of_Biochemical_Fuel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. mastelf.com [mastelf.com]

23. Surface modification using silanated poly(ethylene glycol)s - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]

25. Biomaterials XPS Analysis | Kratos Analytical [kratos.com]

26. pubs.acs.org [pubs.acs.org]

27. rockymountainlabs.com [rockymountainlabs.com]

28. X-ray Photoelectron Spectroscopy (XPS) | Semantic Scholar [semanticscholar.org]

29. affiniteinstruments.com [affiniteinstruments.com]

30. Surface plasmon resonance for real time in situ analysis of protein adsorption to polymer
surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

31. Competitive protein adsorption as observed by surface plasmon resonance - PubMed
[pubmed.ncbi.nlm.nih.gov]

32. biosensingusa.com [biosensingusa.com]

To cite this document: BenchChem. [Application Notes & Protocols: Surface Modification of
Biomaterials Using Oligo(ethylene glycol) Derivatives]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1582778#surface-modification-of-
biomaterials-using-3-6-9-12-15-pentaoxapentacosan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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